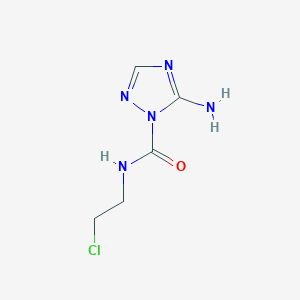
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both amino and chloroethyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide typically involves the reaction of 5-amino-1,2,4-triazole with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-amino-n-(2-azidoethyl)-1h-1,2,4-triazole-1-carboxamide.
Oxidation: Formation of 5-nitroso-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide.
Reduction: Formation of 5-amino-n-(2-chloroethyl)-1,2-dihydro-1,2,4-triazole-1-carboxamide.
Applications De Recherche Scientifique
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for anticancer drugs. The triazole ring can also interact with various enzymes, inhibiting their activity and affecting cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1,2,4-triazole: Lacks the chloroethyl group, making it less reactive in substitution reactions.
2-Chloroethyl-1,2,4-triazole: Lacks the amino group, reducing its potential for forming hydrogen bonds and interacting with biological targets.
5-Amino-1,2,4-triazole-3-carboxamide: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide is unique due to the presence of both amino and chloroethyl groups, which provide a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Numéro CAS |
35101-81-6 |
|---|---|
Formule moléculaire |
C5H8ClN5O |
Poids moléculaire |
189.60 g/mol |
Nom IUPAC |
5-amino-N-(2-chloroethyl)-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C5H8ClN5O/c6-1-2-8-5(12)11-4(7)9-3-10-11/h3H,1-2H2,(H,8,12)(H2,7,9,10) |
Clé InChI |
ZLLSIVVWOYDFMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C(=N1)N)C(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


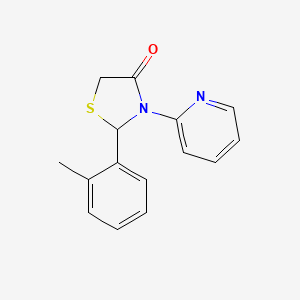
![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)

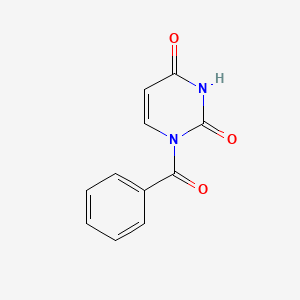
![N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine](/img/structure/B13999179.png)
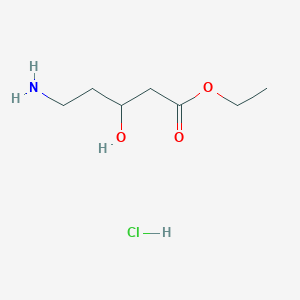
![Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate](/img/structure/B13999190.png)
![1-hydroxy-3H-benzo[g][2,1]benzoxaborole](/img/structure/B13999193.png)

![3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13999204.png)
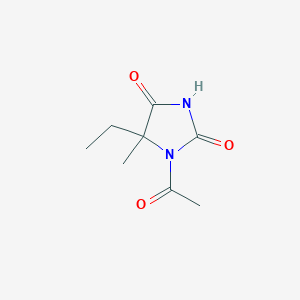

![3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B13999227.png)
![ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B13999228.png)
